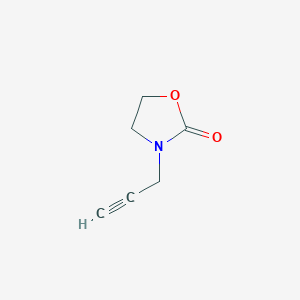

3-(Prop-2-yn-1-yl)oxazolidin-2-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Prop-2-yn-1-yl)oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone ring with a propynyl substituent.

Wissenschaftliche Forschungsanwendungen

3-Prop-2-Y

Wirkmechanismus

Target of Action

It is known that the 1,3-oxazolidin-2-one fragment is found in many biologically active compounds . Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential .

Mode of Action

Oxazolidinone-based antibacterial agents like linezolid have a unique mechanism of action . They are considered bacteriostatic for enterococci and staphylococci, but bactericidal for penicillin-susceptible S. pneumoniae and Bacteroides fragilis .

Biochemical Pathways

It is known that oxazolidinone derivatives can affect various biochemical pathways, leading to their antibacterial activity .

Pharmacokinetics

It is known that similar oxazolidinone-based antibacterial agents have excellent in vitro and in vivo pharmacokinetic properties .

Result of Action

It is known that oxazolidinone derivatives can have significant antibacterial effects .

Action Environment

It is known that environmental factors can significantly influence the action of similar oxazolidinone derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)oxazolidin-2-one typically involves the cyclization of N-alkyl-substituted prop-2-yn-1-amines with carbon dioxide to form carbamates, which then undergo ring closure to yield the oxazolidinone . Another method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the cyclization process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Prop-2-yn-1-yl)oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield different substituted oxazolidinones.

Substitution: The propynyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine compounds for cyclization, sodium hydride for deprotonation, and trimethylsilyl azide for azide substitution .

Major Products

The major products formed from these reactions are various substituted oxazolidinones, which can be further functionalized for specific applications .

Biologische Aktivität

Overview

3-(Prop-2-yn-1-yl)oxazolidin-2-one is a member of the oxazolidinone class of compounds, known for their diverse biological activities, particularly in antibacterial and anticancer applications. This compound has garnered attention due to its structural properties and potential mechanisms of action that may influence various biochemical pathways.

The biological activity of 3-(Prop-2-yn-1-yl)oxazolidin-2-one is primarily attributed to its ability to inhibit bacterial protein synthesis. This is achieved by binding to the 23S rRNA of the bacterial ribosome, which disrupts the formation of the peptide bond during translation. This mechanism is similar to that of established oxazolidinone antibiotics like linezolid, which effectively target Gram-positive bacteria .

Pharmacokinetics

Research indicates that oxazolidinone derivatives generally exhibit favorable pharmacokinetic properties, including good oral bioavailability and tissue distribution. The compound's stability in biological systems and its metabolic pathways are critical for its efficacy in therapeutic applications. Studies have shown that modifications in the oxazolidinone structure can significantly affect these properties, influencing both potency and safety profiles .

Antibacterial Properties

3-(Prop-2-yn-1-yl)oxazolidin-2-one has demonstrated significant antibacterial activity against various pathogens. In vitro studies reveal that it exhibits effective inhibition against strains of Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MICs) comparable to those of existing antibiotics .

Anticancer Activity

Recent preclinical studies suggest that 3-(Prop-2-yn-1-yl)oxazolidin-2-one may also possess anticancer properties. In animal models of breast cancer, this compound has shown promising results, leading to reduced tumor growth and improved survival rates. The underlying mechanisms may involve apoptosis induction and cell cycle arrest in cancer cells, although further studies are needed to elucidate these pathways .

Study on Antibacterial Efficacy

A study conducted on a series of oxazolidinone analogs, including 3-(Prop-2-yn-1-yl)oxazolidin-2-one, assessed their effectiveness against multidrug-resistant bacterial strains. The results indicated that this compound maintained activity against resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Study on Anticancer Effects

In a separate investigation focusing on its anticancer properties, researchers treated mice with breast cancer using varying doses of 3-(Prop-2-yn-1-yl)oxazolidin-2-one. The findings revealed a dose-dependent reduction in tumor size and increased apoptosis markers in tumor tissues compared to controls, highlighting its potential utility in oncology .

Eigenschaften

IUPAC Name |

3-prop-2-ynyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-2-3-7-4-5-9-6(7)8/h1H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGPRHHHEVBUJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468267 |

Source

|

| Record name | 2-Oxazolidinone, 3-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-53-0 |

Source

|

| Record name | 2-Oxazolidinone, 3-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.